叶绿素 d

描述

Chlorophyll d (Chl d) is a form of chlorophyll that was identified by Harold Strain and Winston Manning in 1943 . It was unambiguously identified in Acaryochloris marina in the 1990s . Chl d is present in cyanobacteria which use energy captured from sunlight for photosynthesis . It absorbs far-red light, at 710 nm wavelength, just outside the optical range . An organism that contains Chl d is adapted to an environment such as moderately deep water, where it can use far red light for photosynthesis .

Synthesis Analysis

Chl d is produced from chlorophyllide d by chlorophyll synthase . Chlorophyllide d is made from chlorophyllide a, but the oxygen-using enzyme that performs this conversion remains unknown as of 2022 .Molecular Structure Analysis

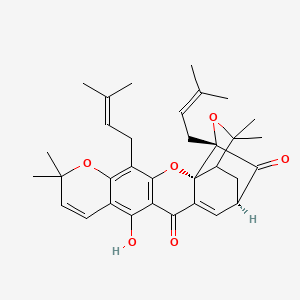

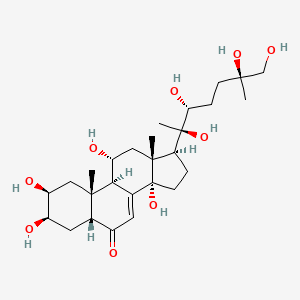

The molecular formula of Chlorophyll d is C54H70O6N4Mg . The central chemical structure of chlorophyll has a magnesium atom. Also, four nitrogen atoms are found around the magnesium . There is a pyrrole ring structure with four carbons and nitrogen .Chemical Reactions Analysis

Chlorophyll d plays a crucial role in photosynthesis, a process that begins with the absorption of light by specialized organic molecules, called pigments, that are found in the chloroplasts of plant cells .Physical And Chemical Properties Analysis

Chlorophyll d absorbs far-red light, at 710 nm wavelength, just outside the optical range . An organism that contains Chl d is adapted to an environment such as moderately deep water, where it can use far red light for photosynthesis .科学研究应用

1. 光合作用和植物生物学

叶绿素 d 在光合作用中发挥着重要作用,特别是在光反应中。它是从亚细胞到叶片水平理解光合作用的生物物理学和生态生理学的组成部分 (Porcar‐Castell 等,2021)。遥感方法的进步,如太阳诱导荧光 (SIF) 的检测,为生态学、生态生理学、生物地球化学、农业和林业开辟了新的研究方向,所有这些都与this compound 的研究密切相关 (Dash、Curran 和 Foody,2009)。

2. 胁迫生理和环境适应

This compound 是理解叶绿体和植物对各种环境胁迫(包括强光和弱光条件)的适应能力的关键组成部分。叶绿素荧光成像等工具增强了这一领域的研究,该工具允许非侵入性地测定光合活性并及早检测植物胁迫 (Lichtenthaler,2015)。

3. 水质监测

This compound,特别是叶绿素-a,被用作水富营养化和生态健康的指标。监测方法受到环境监督部门和科研机构的重视。海水中的叶绿素-a 的测定有助于为水环境管理和科学研究提供可靠的数据支持 (Zhang、Shi 和 Wang,2020)。

4. 藻类研究和海洋学

Shirley Jeffrey 在识别叶绿素 c 及其在定量浮游植物中的应用方面开创性的工作,为微藻在水产养殖和海洋学研究中的成功应用奠定了基础。这项研究与this compound 的研究在了解海洋食物供应和藻类生理学方面密切相关 (Wright、Hallegraeff 和 Mantoura,2016)。

5. 植物研究仪器开发

Dualex 4 科学仪表等仪器的开发,可以评估植物中的叶绿素和类黄酮含量,代表了this compound 研究中的一个重要应用。这些仪器促进了植物生理学研究,提供了对植物健康和营养状况的见解 (Cerovic 等,2012)。

6. 光合效率和遥感

This compound 荧光和光合效率之间的联系对于大规模监测植物状态和功能至关重要。基于地面、机载和星载仪器的太阳诱导叶绿素荧光遥感已经成为可能,从而能够对植被生理学和生态学进行研究 (Meroni 等,2009)。

7. 在光生物学和光物理学中的作用

对莱茵衣藻 D1 突变体中this compound 荧光瞬态的研究提供了对光系统 II 电子受体池动力学的研究,有助于理解this compound 的光生物学作用 (Srivastava、Strasser 和 Govindjee,1995)。

作用机制

Chlorophyll d absorbs light most efficiently at a wavelength around 706 nanometers, just beyond the red end of the visible spectrum . This unique absorbance appears to occur thanks to a chemical decoration known as a formyl group on the chlorophyll’s carbon number two . That chemical tweak probably allows the algaelike organism that makes chlorophyll f to conduct photosynthesis while living beneath other photosynthesizers that capture all the other usable light .

安全和危害

Chlorophyll is generally considered to be safe and well-tolerated, although proper safety analyses have not been done . According to case reports, oral use has been associated with green-colored stool and increased skin sensitivity to sun exposure (photosensitivity), and topical use may cause dermatitis .

未来方向

The presence of red-shifted chlorophylls in photosynthetic systems has opened up new possibilities of research on photosystem energetics and challenged the unique status of chlorophyll a in oxygenic photosynthesis . Harnessing this pigment’s power could lead to biofuel-generating algae that are super-efficient, using a greater spread of sunlight than thought possible .

属性

IUPAC Name |

magnesium;methyl (3R,21S,22S)-11-ethyl-16-formyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H71N4O6.Mg/c1-12-38-34(7)42-27-46-40(29-59)36(9)41(56-46)26-43-35(8)39(51(57-43)49-50(54(62)63-11)53(61)48-37(10)44(58-52(48)49)28-45(38)55-42)22-23-47(60)64-25-24-33(6)21-15-20-32(5)19-14-18-31(4)17-13-16-30(2)3;/h24,26-32,35,39,50H,12-23,25H2,1-11H3,(H-,55,56,57,58,59,61);/q-1;+2/p-1/b33-24+;/t31-,32-,35+,39+,50-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWRYZIMSXOOPY-SKHCYZARSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=O)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=O)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H70MgN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

895.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

519-63-1 | |

| Record name | Chlorophyll d | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one](/img/structure/B1255334.png)

![[(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,17S)-2-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B1255340.png)

![(6E)-6-{[5-(benzylthio)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255345.png)

![NCGC00380268-01_C19H30O8_2-Cyclohexen-1-one, 4-[(1E)-3-(beta-D-glucopyranosyloxy)-4-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-, (4R)-](/img/structure/B1255355.png)